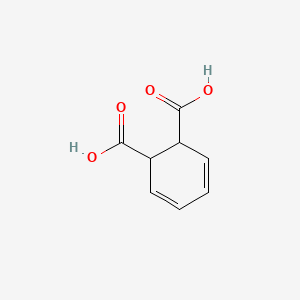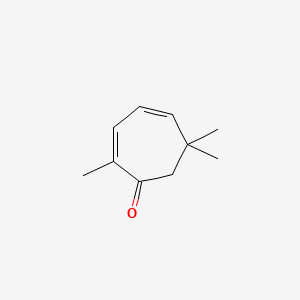
Eucarvone
Overview
Description
Eucarvone is a monoterpenoid.
Scientific Research Applications
Skin Permeation Enhancer
One of the notable applications of eucarvone in scientific research is as a skin permeation enhancer. A study by Kang et al. (2007) focused on the reversible effects of this compound on human skin, particularly in its role in facilitating the permeation of drugs across the skin. They found that the enhancing effects of this compound on skin permeability were reversible and did not permanently impair the skin barrier function. This implies potential applications in transdermal drug delivery systems where controlled and reversible permeation is crucial (Kang et al., 2007).
Photoisomerization Studies
The photoisomerization properties of this compound have been a subject of interest. Takino and Hart (1970) explored the outcomes of irradiating this compound, leading to the creation of new chemical compounds. Such studies are significant in understanding the chemical behaviors of substances under different environmental conditions, which can have implications in various fields including material science and pharmaceuticals (Takino & Hart, 1970).
Electronic Distribution in Protonated this compound
Cornélis and Laszlo (1973) investigated the electronic distribution in protonated this compound. Their research used carbon and proton chemical shifts, along with interproton coupling constants, to establish the charge localization in protonated this compound. This kind of study contributes to a deeper understanding of molecular structure and charge distribution, which is fundamental in fields like organic chemistry and molecular physics (Cornélis & Laszlo, 1973).
Antiparasitic Activity Research
Gamenara, Heinzen, and Moyna (2007) delved into the potential antiparasitic activity of compounds derived from this compound. They synthesized new oxazines using Diels–Alder reactions based on this compound derivatives. The biological activity against various parasites was evaluated, indicating the potential for developing new antiparasitic drugs with improved pharmacological properties. This represents this compound's significance in the field of medicinal chemistry and drug development (Gamenara et al., 2007).
Molecular Structure Analysis
Research by Russi et al. (2000) on the structure of the adduct of this compound with nitrosobenzene provides insight into molecular configurations and interactions. Understanding such structures is crucial for applications in crystallography and materials science (Russi et al., 2000).
Phytotoxicity and Plant Growth
Sunohara et al. (2014) identified this compound as a phytotoxic volatile compound with inhibitory effects on the growth of certain plant species. Such findings are relevant in agricultural research, particularly in understanding natural herbicides and plant growth regulators (Sunohara et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Eucarvone, a natural compound found in various medicinal plants , primarily targets plant roots . It has been shown to have a species-selective inhibitory effect on the growth of certain plants .
Mode of Action
This compound interacts with its targets by inducing the overproduction of reactive oxygen species (ROS) . This overproduction of ROS leads to membrane lipid damage , which can result in cell death and growth inhibition in susceptible plant roots .
Biochemical Pathways
It is known that the compound’s action results in the overproduction of ros , which can cause oxidative damage in cells . This process likely involves multiple biochemical pathways related to ROS production and lipid metabolism .
Pharmacokinetics
It is known that this compound is a slightly soluble compound , which may influence its bioavailability and distribution within organisms.
Result of Action
The primary molecular and cellular effects of this compound’s action are the induction of ROS overproduction, leading to membrane lipid damage . This can result in cell death and growth inhibition in susceptible plant roots . These effects are species-selective, suggesting that this compound may interact differently with different species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound. Factors such as light, temperature, and pollution could potentially alter the effects of this compound . .
Biochemical Analysis
Biochemical Properties
Eucarvone plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce the generation of reactive oxygen species (ROS) and lipid peroxidation in susceptible plant species . These interactions lead to oxidative stress and subsequent cell death in certain plants, highlighting its potential as a natural herbicide.
Cellular Effects
This compound affects various types of cells and cellular processes. In susceptible plant species, this compound induces cell death, lipid peroxidation, and the generation of ROS . These effects disrupt cellular function, leading to growth inhibition and cell death. In contrast, tolerant species such as maize do not exhibit significant ROS production or lipid peroxidation when exposed to this compound, indicating a species-selective response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular membranes and induction of oxidative stress. This compound binds to membrane lipids, leading to the generation of ROS and subsequent lipid peroxidation . This oxidative damage disrupts membrane integrity and function, ultimately resulting in cell death in susceptible species. Additionally, this compound may interact with specific enzymes involved in ROS production, further amplifying its phytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound-induced oxidative stress and cell death are observed shortly after exposure in susceptible species . The compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound remains active for a significant period, maintaining its phytotoxic properties in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may not exhibit significant toxic effects. At higher doses, this compound can induce oxidative stress and cellular damage, leading to adverse effects . It is essential to determine the threshold dosage to avoid potential toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and ROS production. It interacts with enzymes and cofactors involved in these pathways, leading to increased ROS levels and subsequent oxidative damage . This compound’s impact on metabolic flux and metabolite levels can vary depending on the species and cellular context.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2,6,6-trimethylcyclohepta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQIURXCUHNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198310 | |
| Record name | Eucarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-93-5 | |
| Record name | Eucarvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucarvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucarvone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eucarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCARVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2K49X6B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of eucarvone?
A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound's structure can be confirmed using NMR spectroscopy. For instance, protonated this compound exhibits characteristic carbon and proton chemical shifts, along with interproton coupling constants, which provide insights into its charge distribution. []
Q3: How can this compound be synthesized?
A3: One synthetic route utilizes the readily available compound, carvone. Through a series of reactions, including photoisomerization and a Beckmann cleavage, carvone can be transformed into racemic grandisol, a pheromone component of the boll weevil, with this compound serving as a key intermediate in the synthesis. []
Q4: Does this compound exhibit any insecticidal properties?
A4: Yes, this compound has demonstrated insecticidal activity. Studies have shown its fumigant toxicity against various insect pests, including the rice weevil (Sitophilus oryzae) and the potato tuber moth (Phthorimaea operculella). [, , ]
Q5: What is the mechanism of this compound's insecticidal action?
A5: While the exact mechanism is not fully elucidated, studies suggest that this compound, like some other monoterpenoids, may exert its insecticidal effect by disrupting the nervous system of insects. Further research is needed to determine the precise mode of action. [, ]
Q6: Has this compound shown potential for mosquito control?
A6: Yes, research indicates that this compound possesses larvicidal activity against Culex pipiens larvae, highlighting its potential for mosquito control. Additionally, studies have explored its repellent properties against adult Culex pipiens. [, ]
Q7: Are there any other potential applications of this compound in pest management?
A7: Beyond its insecticidal activity, this compound's potential as a fungicide has been investigated. One study demonstrated its antifungal activity against wood contaminant fungi, suggesting potential applications in protecting organic cultural heritage. []
Q8: Does this compound play a role in plant defense mechanisms?
A8: this compound is a constituent of the essential oil produced by glandular trichomes in the leaves of certain plants, such as Artemisia tridentata vaseyana (mountain big sagebrush). The production of this compound, along with other terpenoids like camphor, increases after pruning, suggesting a role in the plant's response to stress and potential defense against herbivores or pathogens. []
Q9: Does this compound exhibit any anti-inflammatory activity?
A9: Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with macrophage migration inhibitory factor (MIF). []
Q10: What types of chemical transformations can this compound undergo?
A10: this compound, as a cyclic ketone with a conjugated diene system, is prone to various chemical transformations. Some notable reactions include:
- Photoisomerization: Upon UV irradiation, this compound can undergo photoisomerization, leading to the formation of various structural isomers, including bicyclic ketones and phenols. [, ]
- Reduction: this compound can be reduced to dihydrothis compound, a process facilitated by specific microorganisms or catalysts like Raney nickel. [, ]
- Complexation: this compound can act as a ligand, forming complexes with Lewis acids like boron trihalides (BF3, BCl3, BBr3) or transition metals like iron. These complexes often exhibit distinct reactivity compared to the free ligand. [, , ]
- Dimerization: Under specific conditions, such as treatment with base, a tosylhydrazone derivative of this compound can undergo a unique dimerization process involving a diazo intermediate and a transient cyclopropene, leading to complex polycyclic structures. [, ]
Q11: What analytical techniques are commonly employed to identify and quantify this compound?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in various matrices, such as essential oils and plant extracts. [, , , , , ]
Q12: Can you elaborate on the use of GC-MS for analyzing this compound in essential oils?
A12: GC-MS is a powerful technique for analyzing complex mixtures like essential oils. The essential oil is injected into the GC system, where the components are separated based on their volatility. As each compound elutes from the GC column, it enters the MS detector, which provides structural information based on the compound's fragmentation pattern. This allows for the identification and quantification of this compound within the essential oil. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

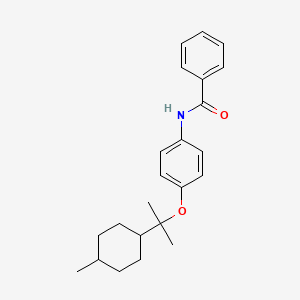
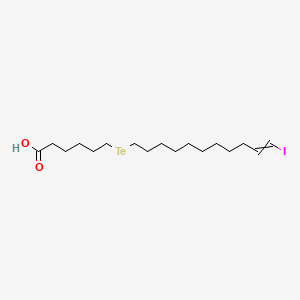
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)


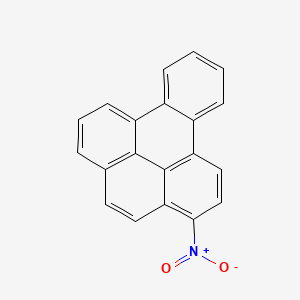
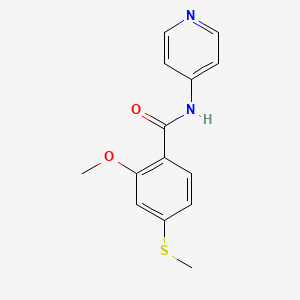
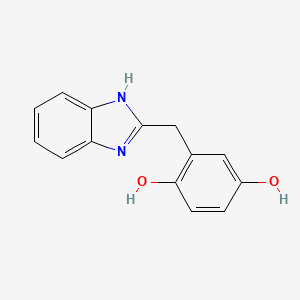
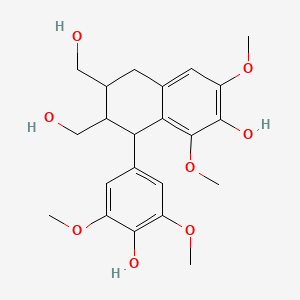
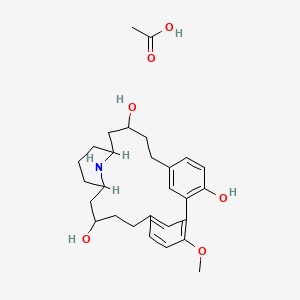


![4,5,17-Trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1220989.png)
